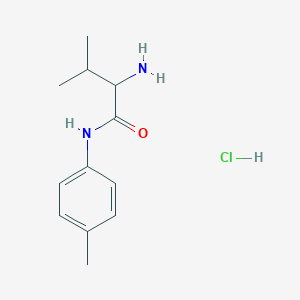![molecular formula C11H19ClN4O B1398430 N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamid-Hydrochlorid CAS No. 1220017-83-3](/img/structure/B1398430.png)
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamid-Hydrochlorid
Übersicht
Beschreibung
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O and its molecular weight is 258.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Aufgrund seiner strukturellen Ähnlichkeit mit Purinbasen spielt es eine wichtige Rolle bei der Herstellung von Analoga, die biologische Aktivitäten imitieren können .
Biomedizinische Forschung
Im biomedizinischen Bereich wird diese Verbindung zur Entwicklung neuer Medikamente eingesetzt. Seine Fähigkeit, an verschiedene biologische Zielmoleküle zu binden, ermöglicht es Forschern, therapeutische Potenziale gegen verschiedene Krankheiten zu untersuchen .
Studien zur inhibitorischen Aktivität
Die Verbindung hat in Studien zur inhibitorischen Aktivität vielversprechende Ergebnisse gezeigt. Sie wurde zur Untersuchung der Wirksamkeit gegen bestimmte Enzyme oder Rezeptoren eingesetzt und liefert wertvolle Daten über ihre Wirksamkeit und ihr Potenzial als Arzneimittelkandidat .
Entwicklung von Antibiotika
Forschungen zeigen, dass Derivate dieser Verbindung als wirksame Antibiotika eingesetzt werden könnten. Struktur-Wirkungs-Beziehungsstudien (SAR) helfen dabei, zu verstehen, wie sich Veränderungen in der Struktur auf die antibakteriellen Eigenschaften auswirken .
Chemische Eigenschaftsanalyse
Wissenschaftler nutzen diese Verbindung, um ihre chemischen Eigenschaften wie Schmelzpunkt, Siedepunkt und Dichte zu untersuchen. Diese Informationen sind entscheidend für die Entwicklung neuer Verbindungen mit den gewünschten physikalischen und chemischen Eigenschaften .
Fortgeschrittene Forschung und Entwicklung
Aufgrund ihrer hohen Reinheit und einzigartigen chemischen Eigenschaften wird diese Verbindung in der fortschrittlichen Forschung und Entwicklung eingesetzt. Forscher nutzen ihre Vielseitigkeit, um innovative Lösungen in verschiedenen wissenschaftlichen Bereichen zu schaffen .
Wirkmechanismus
Target of Action
The primary target of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride is the coagulation factor Xa (fXa) in the blood coagulation cascade . Factor Xa is a trypsin-like serine protease that plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .
Mode of Action
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride: acts as a direct inhibitor of activated factor X (FXa) in the coagulation cascade . It binds to FXa with high affinity and selectivity, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
The action of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride affects the blood coagulation pathway . By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clot formation . This leads to a decrease in thrombosis, a condition where blood clots block blood vessels .
Pharmacokinetics
The pharmacokinetic properties of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride are characterized by good bioavailability, low clearance, and a small volume of distribution . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombosis, thereby reducing the risk of conditions such as deep vein thrombosis (DVT) and pulmonary embolism .
Eigenschaften
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQVZYYUPJYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-83-3 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
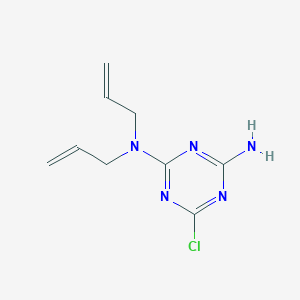
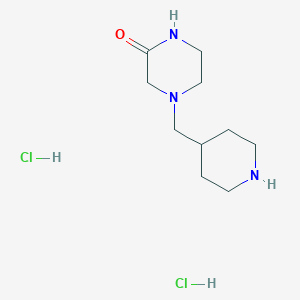
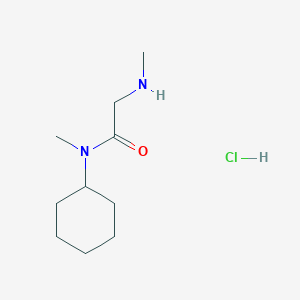
-methanone hydrochloride](/img/structure/B1398357.png)
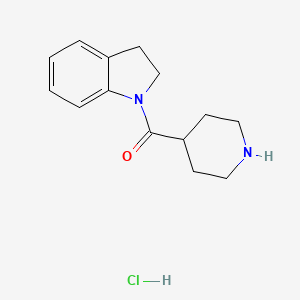

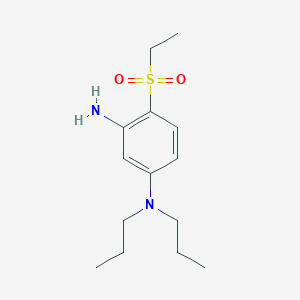
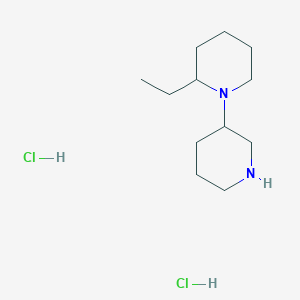
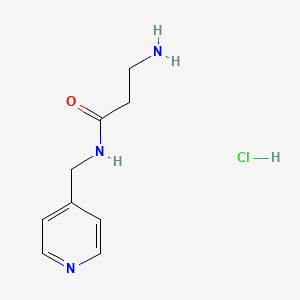
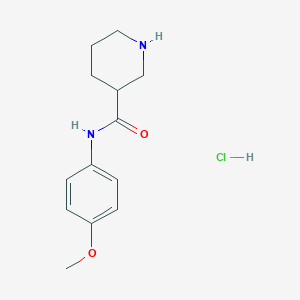
![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)
